

Potential drug-drug interactions with Larotrectinib in co-treatment studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Larotrectinib mesylate hydrate

Cat. No.: B12401492

[Get Quote](#)

Larotrectinib Co-Treatment Studies: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential drug-drug interactions when co-administering Larotrectinib. The following troubleshooting guides and frequently asked questions (FAQs) address common experimental challenges and provide insights into the underlying pharmacological principles.

Troubleshooting Guide & FAQs

Q1: We observed unexpected toxicity in our preclinical model when co-administering Larotrectinib with a novel compound. How can we begin to investigate a potential drug-drug interaction?

A1: Start by determining if the novel compound is a substrate, inhibitor, or inducer of Cytochrome P450 3A4 (CYP3A4) or P-glycoprotein (P-gp). Larotrectinib is primarily metabolized by CYP3A4 and is also a substrate of the P-gp efflux transporter.^{[1][2]} Inhibition of CYP3A4 or P-gp can lead to increased plasma concentrations of Larotrectinib, potentially causing toxicity. Conversely, induction of these pathways can decrease Larotrectinib's efficacy.

Q2: Our in vitro experiment shows that our compound of interest inhibits CYP3A4. What are the potential consequences for co-treatment with Larotrectinib in a clinical setting?

A2: Co-administration of Larotrectinib with a strong CYP3A4 inhibitor is not recommended. Clinical data has shown that co-administration with itraconazole, a strong CYP3A4 inhibitor, resulted in a 4.3-fold increase in the area under the curve (AUC) and a 2.8-fold increase in the maximum concentration (C_{max}) of Larotrectinib. If co-administration is unavoidable, a 50% reduction in the Larotrectinib dose is recommended.[1]

Q3: We are planning a study involving a compound that is a known P-gp inhibitor. What is the likely impact on Larotrectinib's pharmacokinetics?

A3: A preclinical study in mice demonstrated that the P-gp inhibitor elacridar increased the oral availability of Larotrectinib by 2.7-fold and significantly enhanced its brain-to-plasma ratio by 5.0-fold.[3][4] This suggests that co-administration with a P-gp inhibitor could increase Larotrectinib's systemic exposure and its penetration into the central nervous system. This could be therapeutically relevant but also carries a risk of increased toxicity.

Q4: Can we co-administer Larotrectinib with standard cytotoxic chemotherapy regimens?

A4: There is limited published data from formal clinical trials on the co-administration of Larotrectinib with cytotoxic chemotherapy. The pivotal clinical trials for Larotrectinib (LOXO-TRK-14001, SCOUT, and NAVIGATE) had exclusion criteria that prohibited the concurrent use of other anticancer therapies.[5][6] However, case reports exist where patients have received Larotrectinib following the failure of chemotherapy, suggesting a sequential rather than concurrent administration approach in clinical practice.[7] Any planned co-administration should be preceded by a thorough in vitro and in vivo assessment of potential interactions.

Q5: We are designing a clinical trial and need to outline the protocol for assessing a potential drug-drug interaction with Larotrectinib. What would a typical study design look like?

A5: A standard approach would be a crossover study design in healthy volunteers. Participants would receive a single dose of Larotrectinib alone in the first period. After a washout period, they would receive the interacting drug for a specified duration to reach steady-state, followed by co-administration of a single dose of Larotrectinib in the second period. Pharmacokinetic parameters (AUC, C_{max}, etc.) of Larotrectinib would be measured in both periods to determine the effect of the co-administered drug. For an example protocol, please refer to the "Experimental Protocols" section below.

Data on Drug-Drug Interactions with Larotrectinib

The following tables summarize the key quantitative data from clinical and preclinical studies on drug-drug interactions with Larotrectinib.

Interacting Agent	Mechanism	Study Type	Effect on Larotrectinib Pharmacokinetics	Citation
Itraconazole	Strong CYP3A4 Inhibitor	Clinical	▲ 4.3-fold increase in AUC ▲ 2.8-fold increase in Cmax	[1]
Rifampin	Strong CYP3A4 Inducer & OATP1A/1B Inhibitor	Preclinical (mice)	▲ 1.9-fold increase in oral availability	[4]
Ritonavir	CYP3A Inhibitor & P-gp Inhibitor	Preclinical (mice)	▲ 1.5-fold increase in plasma exposure	[4]
Elacridar	P-gp/ABCG2 Inhibitor	Preclinical (mice)	▲ 2.7-fold increase in oral availability ▲ 5.0-fold increase in brain-to-plasma ratio	[3][4]
Midazolam	Sensitive CYP3A4 Substrate	Clinical	The effect of Larotrectinib on sensitive CYP3A4 substrates has not been fully characterized, but co-administration should be avoided.	

Experimental Protocols

1. Clinical Study of a Strong CYP3A4 Inhibitor (Itraconazole) with Larotrectinib (Reconstructed Protocol)

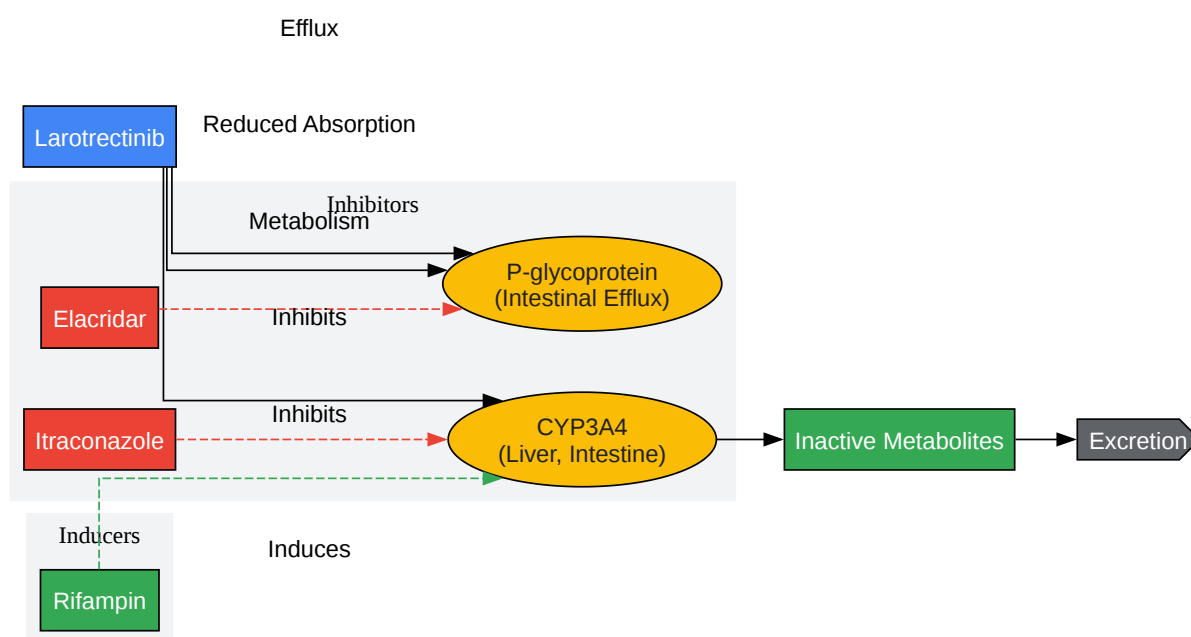
- Study Design: Open-label, two-period, fixed-sequence crossover study in healthy adult volunteers.
- Period 1: Subjects receive a single oral dose of Larotrectinib (e.g., 100 mg). Serial blood samples are collected over 72 hours to determine the pharmacokinetic profile of Larotrectinib.
- Washout Period: A washout period of at least 7 days.
- Period 2: Subjects receive multiple doses of a strong CYP3A4 inhibitor (e.g., Itraconazole 200 mg once daily) for several days to achieve steady-state concentrations. On the last day of itraconazole administration, a single oral dose of Larotrectinib (e.g., 100 mg) is co-administered. Serial blood samples are collected over 72 hours.
- Pharmacokinetic Analysis: Plasma concentrations of Larotrectinib are measured using a validated LC-MS/MS method. Pharmacokinetic parameters (AUC, C_{max}, t_{1/2}) are calculated for both periods and the geometric mean ratios are determined to quantify the effect of the inhibitor.

2. Preclinical Study of a P-gp Inhibitor (Elacridar) with Larotrectinib

- Animal Model: Wild-type mice.
- Drug Administration: A cohort of mice receives an oral dose of elacridar. After a specified time, the same mice are administered an oral dose of Larotrectinib (e.g., 10 mg/kg). A control group receives only Larotrectinib.
- Sample Collection: Serial blood samples are collected via tail vein at various time points post-Larotrectinib administration. At the end of the study, brain and other tissues are collected.

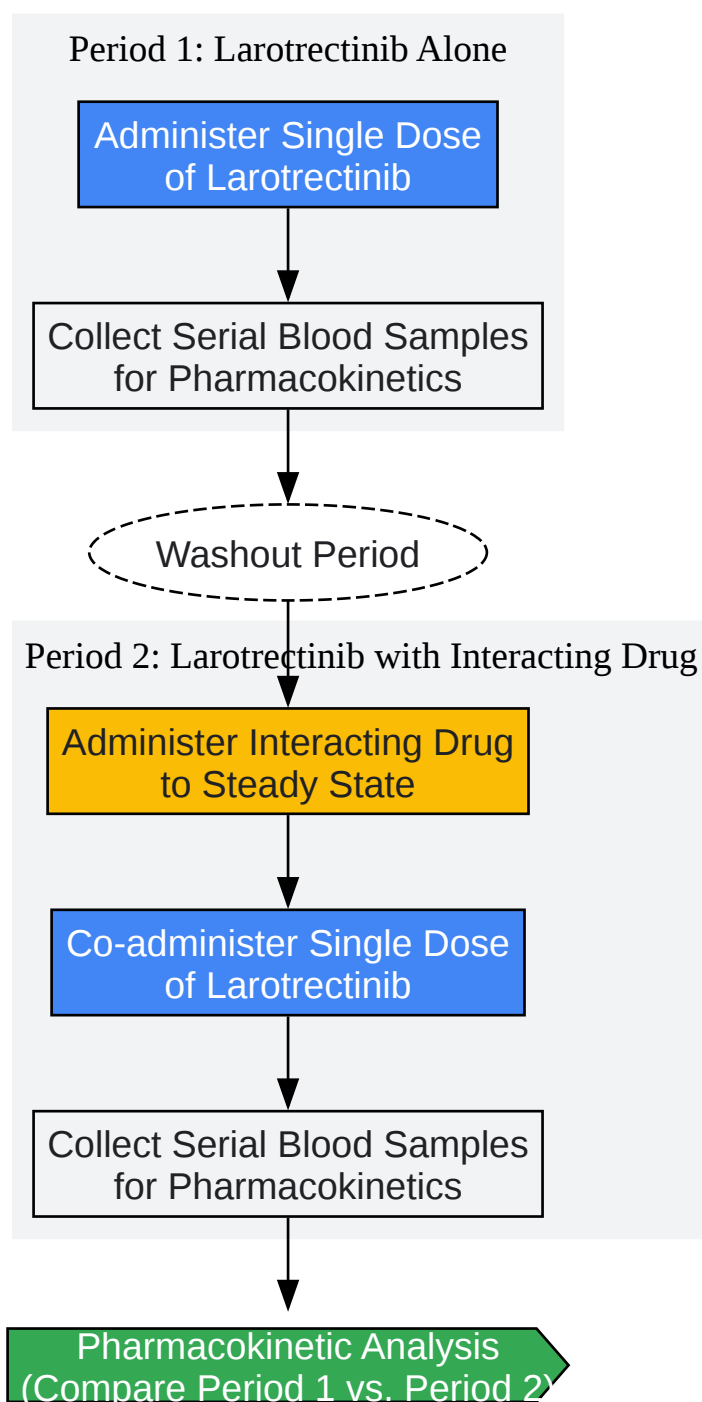
- Analysis: Larotrectinib concentrations in plasma and tissue homogenates are determined by LC-MS/MS. Pharmacokinetic parameters are calculated to assess the impact of elacridar on the oral availability and tissue distribution of Larotrectinib.[3][4]

Visualizations



[Click to download full resolution via product page](#)

Caption: Metabolic pathways of Larotrectinib and points of drug-drug interactions.



[Click to download full resolution via product page](#)

Caption: Workflow for a clinical drug-drug interaction study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rifampin and ritonavir increase oral availability and elacridar enhances overall exposure and brain accumulation of the NTRK inhibitor larotrectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Rapid, complete and sustained tumour response to the TRK inhibitor larotrectinib in an infant with recurrent, chemotherapy-refractory infantile fibrosarcoma carrying the characteristic ETV6-NTRK3 gene fusion - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential drug-drug interactions with Larotrectinib in co-treatment studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401492#potential-drug-drug-interactions-with-larotrectinib-in-co-treatment-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com